molecular formula C28H30FN5 B15086682 2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15086682
M. Wt: 455.6 g/mol
InChI Key: BXSWBIGJKAAGKP-UHFFFAOYSA-N
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Description

2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C28H30FN5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, along with stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest in drug discovery and development .

Properties

Molecular Formula

C28H30FN5

Molecular Weight

455.6 g/mol

IUPAC Name

2-butyl-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H30FN5/c1-3-4-7-23-20(2)24(18-30)27-31-25-8-5-6-9-26(25)34(27)28(23)33-16-14-32(15-17-33)19-21-10-12-22(29)13-11-21/h5-6,8-13H,3-4,7,14-17,19H2,1-2H3

InChI Key

BXSWBIGJKAAGKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)F

Origin of Product

United States

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